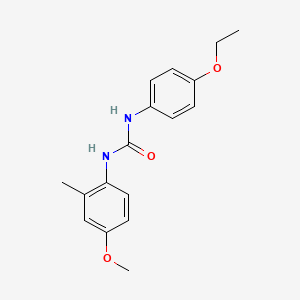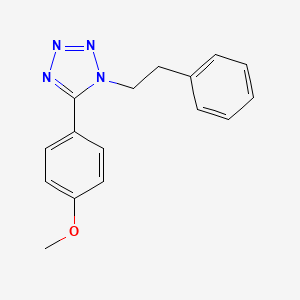
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as EM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EM-1 is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea's mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In animal studies, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to reduce inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using different methods. N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to have low toxicity in animal studies. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-ethoxyaniline with 4-methoxy-2-methylphenyl isocyanate in the presence of a catalyst, such as triethylamine. The yield of N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea using these methods ranges from 50-80%.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a plant growth regulator and as a pesticide. In material science, N-(4-ethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-7-5-13(6-8-14)18-17(20)19-16-10-9-15(21-3)11-12(16)2/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCLFXQMSVTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)
